N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-[2-(1H-Indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a bis-indole derivative featuring a 2-oxoacetamide backbone. Its structure includes:
- A 2-methyl-1H-indol-3-yl group linked to the oxoacetamide core.
- An N-[2-(1H-indol-3-ylsulfanyl)ethyl] side chain, where the ethyl group bridges a sulfanyl (-S-) moiety and a second indole ring.
Indole derivatives are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and receptor-binding activities . The 2-oxoacetamide moiety is critical for interactions with biological targets, such as caspases or cannabinoid receptors, while substituents on the indole rings modulate potency and selectivity .
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-19(15-7-3-5-9-17(15)24-13)20(25)21(26)22-10-11-27-18-12-23-16-8-4-2-6-14(16)18/h2-9,12,23-24H,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULNBUBZYCHHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
-
Formation of the Indole Sulfanyl Intermediate
Starting Materials: 1H-indole-3-thiol and 2-bromoethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution, forming the indole sulfanyl intermediate.
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Coupling with 2-Methyl-1H-indole-3-carboxylic Acid
Starting Materials: The indole sulfanyl intermediate and 2-methyl-1H-indole-3-carboxylic acid.
Reaction Conditions: The coupling reaction is typically performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final oxoacetamide product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Products: Oxidation of the sulfanyl group can lead to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction of the oxoacetamide group can yield corresponding amines or alcohols.
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Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).
Products: Substitution reactions can introduce various functional groups onto the indole rings.
Common Reagents and Conditions
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethanol (EtOH).
Conditions: Reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Indole derivatives can act as ligands in catalytic processes.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like kinases or proteases.
Receptor Binding: Studied for their ability to bind to various biological receptors.
Medicine
Anticancer Agents: Investigated for their cytotoxic effects on cancer cells.
Anti-inflammatory Drugs: Potential to reduce inflammation by modulating biochemical pathways.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways such as the MAPK/ERK pathway or inhibition of specific enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Indole Substituents
Key Observations:
Adamantane Derivatives : Compounds like 5r (adamantane-substituted) exhibit potent cytotoxicity against HepG2 cells (IC50 ~10 µM) via caspase-8-dependent apoptosis . The bulky adamantane group enhances hydrophobic interactions with cellular targets, improving potency compared to simpler indole derivatives.
Morpholine-Substituted Analogues : The morpholine group in N-(2-morpholin-4-ylethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide improves solubility but reduces cytotoxicity compared to adamantane derivatives .
Sulfanyl vs. Thioether Linkages : The target compound’s indol-3-ylsulfanyl group may enhance redox activity or metal-binding capacity, differing from morpholine or adamantane substituents .
Receptor Specificity : Fluorinated derivatives (e.g., compound 8) show high CB2 receptor affinity (Ki = 6.2 nM), highlighting how electron-withdrawing groups fine-tune receptor interactions .
Impact of Side-Chain Modifications
- N-Ethyl-2-(1H-indol-3-yl)-2-oxoacetamide : A simpler analogue lacking sulfanyl or methyl groups shows moderate bioactivity, emphasizing the importance of substituents for target engagement .
- N-(2-(3,4-Dimethoxyphenyl)ethyl) Derivatives : Electron-rich groups like methoxy enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Mechanistic Insights from Caspase Activation
The target compound’s sulfanyl group may similarly influence caspase signaling, though experimental validation is needed.
Q & A
Basic: What are the optimal synthetic routes for N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, starting with indole derivatives and thioether-forming agents. Key steps include:
- Coupling Reactions : Use catalysts like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds.
- Thioether Formation : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance nucleophilic substitution between indole-thiols and haloethyl intermediates .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?
Answer:
- 1H/13C NMR : Identify indole NH protons (~10–12 ppm) and methyl groups (2.3–2.5 ppm). Confirm thioether linkages via ethylenic protons adjacent to sulfur (2.8–3.2 ppm). Carbonyl carbons (C=O) appear at ~170–175 ppm .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Answer:
- Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), incubation time, and compound concentration. Validate results with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
- Solubility Correction : Account for solvent effects (DMSO vs. PBS) by pre-testing solubility via dynamic light scattering (DLS) .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers. Use statistical tools (e.g., ANOVA) to assess significance .
Advanced: What methodologies are recommended for investigating the DNA intercalation potential of this compound, and how can binding affinity be quantified?
Answer:
- Fluorescence Quenching : Measure emission changes of ethidium bromide-DNA complexes upon compound addition. Calculate Stern-Volmer constants to quantify quenching efficiency .
- Circular Dichroism (CD) : Monitor shifts in DNA’s CD spectrum (e.g., B-DNA to Z-DNA transitions) to confirm intercalation .
- Surface Plasmon Resonance (SPR) : Immobilize DNA on a sensor chip and measure real-time binding kinetics (ka/kd) .
Advanced: What strategies can enhance the pharmacokinetic properties of this compound while maintaining bioactivity?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and oral bioavailability. Test hydrolysis rates in simulated gastric fluid .
- Structural Modifications : Replace the thioether with a sulfone group to enhance metabolic stability. Evaluate via cytochrome P450 inhibition assays .
- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to prolong half-life. Monitor release kinetics using dialysis membrane models .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Answer:
- Substitution Analysis : Compare analogs with varying indole substituents (e.g., 5-chloro vs. 5-fluoro) in cytotoxicity assays (e.g., MTT). Correlate logP values with membrane permeability .
- Molecular Docking : Model interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina. Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .
- 3D-QSAR : Generate CoMFA/CoMSIA models to predict bioactivity cliffs. Validate with leave-one-out cross-validation (q² > 0.5) .
Basic: What stability challenges are associated with this compound, and how can degradation pathways be mitigated?
Answer:
- Oxidative Degradation : Protect thioether groups by storing under nitrogen and adding antioxidants (e.g., BHT). Monitor via accelerated stability studies (40°C/75% RH) .
- Photodegradation : Use amber vials and limit UV exposure. Characterize degradants via LC-MS/MS .
- pH Sensitivity : Buffer formulations to pH 6–7 to prevent amide bond hydrolysis. Validate with forced degradation tests .
Advanced: How can computational methods streamline the identification of biological targets for this compound?
Answer:
- Phylogenetic Profiling : Use BLAST to identify conserved protein domains across species. Prioritize targets with >80% sequence homology .
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes. Validate hits via siRNA knockdown .
- Machine Learning : Train random forest models on ChEMBL bioactivity data to predict target classes (e.g., kinases vs. GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
